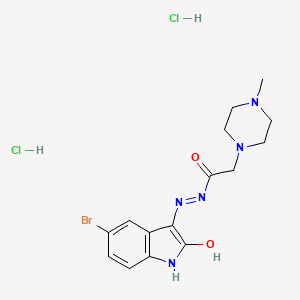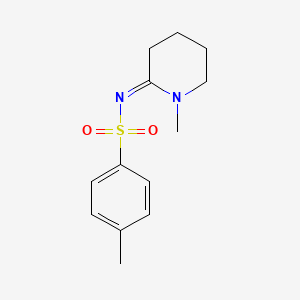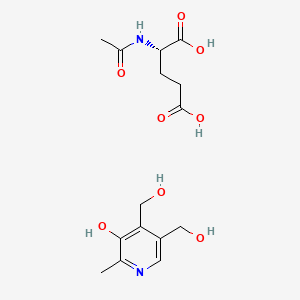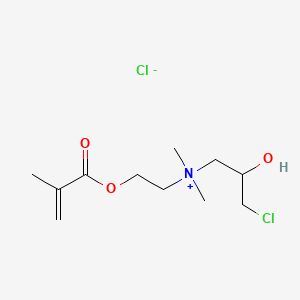
(3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a functional cationic monomer. This compound is particularly notable for its cationic character, which imparts positive charge and low toxicity, making it suitable for specialized applications .
Preparation Methods
The synthesis of (3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves combining it with conventional monomers like methyl methacrylate and butyl acrylate through a semi-continuous emulsion polymerization process . This method ensures the formation of cationic polyacrylate latex with improved water resistance and mechanical properties . The reaction conditions typically involve maintaining a specific temperature and pH to achieve optimal results .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including substitution reactions. It is often combined with reagents like methyl methacrylate and butyl acrylate under controlled conditions to form cationic polyacrylate latex . The major products formed from these reactions include latexes with enhanced stability, water resistance, and mechanical properties .
Scientific Research Applications
(3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of scientific research applications. It is used in the preparation of waterborne cationic polyacrylate latex, which finds applications in papermaking, textiles, wood primers, and other potential fields . Its unique properties make it suitable for use in coatings, adhesives, and sealants, where improved water resistance and mechanical properties are essential .
Mechanism of Action
The mechanism of action of this compound involves its cationic nature, which allows it to interact with negatively charged surfaces and substrates. This interaction enhances the adhesion and stability of the resulting products . The molecular targets and pathways involved include the formation of stable cationic latexes that exhibit improved water resistance and mechanical properties .
Comparison with Similar Compounds
Compared to other similar compounds, (3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride stands out due to its unique cationic properties and low toxicity . Similar compounds include other cationic monomers used in the preparation of polyacrylate latexes, but this compound offers superior water resistance and mechanical properties .
Properties
CAS No. |
58564-96-8 |
|---|---|
Molecular Formula |
C11H21Cl2NO3 |
Molecular Weight |
286.19 g/mol |
IUPAC Name |
(3-chloro-2-hydroxypropyl)-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H21ClNO3.ClH/c1-9(2)11(15)16-6-5-13(3,4)8-10(14)7-12;/h10,14H,1,5-8H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
QKVJMFRCFAEEQY-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CC(CCl)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


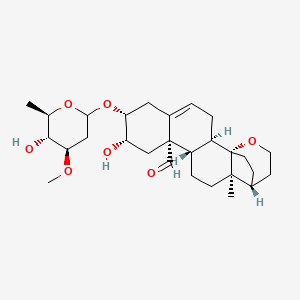
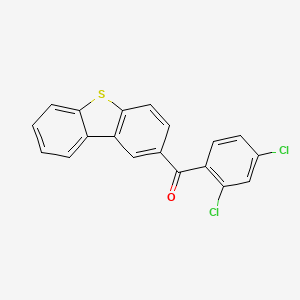
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)

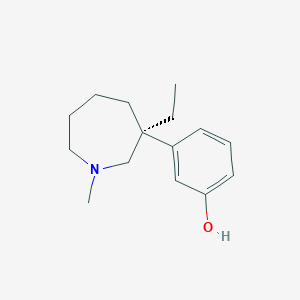

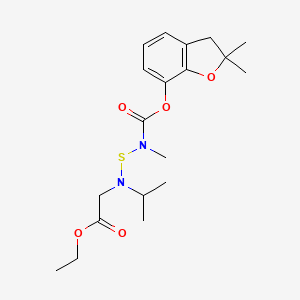
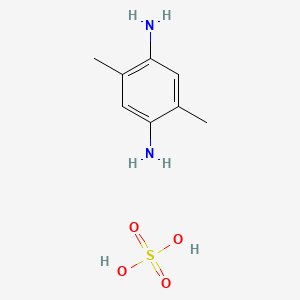

![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)

